16a-Homo Dexamethasone Phosphate
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Overview
Description
16a-Homo Dexamethasone Phosphate is a synthetic corticosteroid derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and research applications due to its ability to modulate the immune response and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Homo Dexamethasone Phosphate involves multiple steps, starting from the basic steroid structureThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
16a-Homo Dexamethasone Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the steroid structure.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
16a-Homo Dexamethasone Phosphate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Utilized in preclinical studies to evaluate its therapeutic potential in inflammatory and autoimmune diseases.
Industry: Applied in the formulation of pharmaceutical products for its anti-inflammatory properties
Mechanism of Action
The mechanism of action of 16a-Homo Dexamethasone Phosphate involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This results in the suppression of inflammatory mediators, decreased capillary permeability, and inhibition of leukocyte migration. The compound exerts its effects through various molecular pathways, including the inhibition of phospholipase A2 and the reduction of prostaglandin and leukotriene synthesis .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.
Betamethasone: Another corticosteroid with potent anti-inflammatory effects.
Prednisolone: A corticosteroid used in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
16a-Homo Dexamethasone Phosphate is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids. The presence of the fluorine atom and the phosphate group contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C22H30FO8P |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12?,15-,16-,17-,19-,20-,21?,22-/m0/s1 |
InChI Key |
FBLFYLWWJUILAQ-AXLMDQHYSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.